molecular formula C11H16O4 B1679280 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 78-19-3

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B1679280
CAS No.: 78-19-3
M. Wt: 212.24 g/mol
InChI Key: OOXMQACSWCZQLX-UHFFFAOYSA-N
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Description

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a bicyclic organic molecule characterized by a central quaternary carbon atom (a spiro atom) with two alicyclic rings, each comprising five atoms. This compound is a diallyl acetal and serves as a precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane, which is a building block for polyorthoesters .

Mechanism of Action

Target of Action

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DVTOSU) is a bicyclic organic molecule . It is a diallyl acetal and the precursor for the isomeric ketene acetal monomer 3,9-diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane (DETOSU), which is a building block for polyorthoesters . Therefore, its primary targets are the molecules and structures involved in the formation of these polyorthoesters.

Mode of Action

The mode of action of DVTOSU involves its role as an acetal-type crosslinking agent comonomer . It participates in the radical emulsion copolymerization of 2-hydroxyethyl methacrylate . This process involves the formation of covalent bonds between polymer chains, resulting in a three-dimensional network of connected polymers.

Biochemical Pathways

The biochemical pathways affected by DVTOSU primarily involve the synthesis of polyorthoesters . These polymers have numerous applications, particularly in the field of biomedicine, where they can be used for drug delivery .

Result of Action

The result of DVTOSU’s action is the formation of polyorthoesters . These polymers can be used in various applications, including the creation of acid-degradable core-crosslinked micelles . These micelles can be used for drug delivery, enabling the controlled release of therapeutic agents .

Action Environment

The action of DVTOSU can be influenced by various environmental factors. For instance, the synthesis of DVTOSU requires specific conditions, including a certain pH and temperature . Additionally, DVTOSU is relatively unstable and can spontaneously isomerize during storage . Therefore, the storage and handling conditions can significantly impact the efficacy and stability of DVTOSU.

Biochemical Analysis

Biochemical Properties

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly as an acetal-type crosslinking agent. It has been used in radical emulsion copolymerization of 2-hydroxyethyl methacrylate and as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles . The compound interacts with various enzymes and proteins, facilitating the formation of rubber-like polymers when reacted with diols or diacids in the presence of strong acids such as boron trifluoride diethyl etherate . These interactions are crucial for the formation of stable polymer networks.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinked micelles makes it valuable in drug delivery systems, where it can affect the release and distribution of therapeutic agents within cells . Additionally, its role in the synthesis of biocompatible copolymers for drug loading suggests potential impacts on cellular uptake and metabolism of the loaded drugs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s structure allows it to form stable acetal linkages, which are essential for its crosslinking properties . These interactions can lead to changes in gene expression and enzyme activity, influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but its tendency to polymerize at elevated temperatures can affect its long-term efficacy . Studies have shown that the compound can maintain its crosslinking properties over extended periods, making it suitable for long-term applications in polymer synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively crosslink polymers without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for specific applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its crosslinking activity. The compound’s ability to form stable acetal linkages is crucial for its role in polymer synthesis . Additionally, its interactions with metabolic enzymes can influence the overall metabolic flux and levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall efficacy . The compound’s ability to form crosslinked micelles also plays a role in its distribution, particularly in drug delivery systems .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function, particularly in the context of polymer synthesis and drug delivery . Understanding the subcellular distribution of the compound is essential for optimizing its use in various biochemical applications.

Preparation Methods

The synthesis of 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the condensation of propenal and pentaerythritol. This reaction is carried out under acidic conditions (pH 3-5) by reacting an alcohol with an excess of aldehyde, stabilized with hydroquinone to prevent polymerization at elevated temperatures. The reaction mixture is heated under reflux for 19 hours, followed by neutralization of oxalic acid, removal of excess aldehyde and reaction water, and fractionation under vacuum. The final product is obtained in 79% yield after recrystallization from 60% methanol, with a boiling point of 108-110°C at 2 Torr and a melting point of 42-46°C .

Chemical Reactions Analysis

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including radical emulsion copolymerization and cross-linking reactions. It is commonly used as an acetal-type crosslinking agent comonomer in radical emulsion copolymerization of 2-hydroxyethyl methacrylate. This compound also serves as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles . The major products formed from these reactions include biocompatible copolymers and core-crosslinked micelles.

Comparison with Similar Compounds

3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its spiro structure and acetal functionality. Similar compounds include 1,4-Cyclohexanedimethanol divinyl ether, Tri(ethylene glycol) divinyl ether, and Di(ethylene glycol) divinyl ether . These compounds also serve as crosslinking agents but differ in their molecular structures and specific applications. The spiro structure of this compound provides distinct advantages in terms of stability and reactivity, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

3,9-bis(ethenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-9-12-5-11(6-13-9)7-14-10(4-2)15-8-11/h3-4,9-10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXMQACSWCZQLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1OCC2(CO1)COC(OC2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871552
Record name 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-19-3
Record name 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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URL https://commonchemistry.cas.org/detail?cas_rn=78-19-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaerythritol diacrolein acetal
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Record name Diallylidene pentaerythritol
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Record name 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane
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Record name DIALLYLIDENE PENTAERYTHRITOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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